5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is classified as a heterocyclic organic compound. Its structural formula can be represented as C₉H₈F₃N₃O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The trifluoromethyl group enhances its lipophilicity and may affect its biological interactions.
The synthesis of 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one can be approached through several methods:
The molecular structure of 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one features:
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one participates in various chemical reactions:
The mechanism of action for 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one is largely dependent on its biological target:
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one exhibits several notable physical and chemical properties:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural characterization.
The applications of 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one span various fields:
The benzimidazolone core—a bicyclic scaffold formed by fusing benzene and imidazolone rings—is a privileged structure in medicinal chemistry. This framework provides exceptional structural rigidity, enabling precise spatial orientation of pharmacophoric groups for target binding. The lactam moiety (C=O at the 2-position) introduces hydrogen-bonding capabilities critical for biomolecular interactions, while the aromatic system facilitates π-stacking with biological receptors. The core's stability arises from extensive electron delocalization across the fused rings, evidenced by its aromatic character and high melting points (typically >170°C) [4].
Table 1: Structural and Physicochemical Profile of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₅F₃N₂O |
Systematic Name | 5-(Trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one |
CAS Registry Number | 133687-93-1 |
Monoisotopic Mass | 202.0354 g/mol |
Hydrogen Bond Donors | 2 (N-H groups) |
Hydrogen Bond Acceptors | 3 (Carbonyl O, two imidazole N atoms) |
LogP (Predicted) | ~2.5 (indicating moderate lipophilicity) |
The trifluoromethyl (−CF₃) group profoundly influences the bioactivity and physicochemical profile of heterocyclic compounds. Its incorporation into the benzimidazolone scaffold enhances metabolic stability by resisting oxidative degradation due to the strong C-F bonds. The −CF₃ group acts as a potent electron-withdrawing moiety, reducing the pKa of adjacent functional groups and modulating electronic distribution across the aromatic system. This modification significantly increases lipophilicity (LogP), improving membrane permeability and bioavailability [5] . Trifluoromethylated heterocycles frequently demonstrate enhanced binding affinity to therapeutic targets like kinases and GPCRs due to orthogonal dipole moments and hydrophobic pocket interactions, explaining their prevalence in pharmaceuticals such as sorafenib and celecoxib [3] .
Benzimidazole chemistry originated in the 19th century with Hoebrecker's isolation of 5,6-dimethylbenzimidazole during vitamin B₁₂ studies (1872). The pivotal condensation reaction between o-phenylenediamines and carbonyl sources was established by Ladenburg in 1875. Trifluoromethylation technology advanced significantly in the 1980s–1990s with reagents like Umemoto's salts (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1990) and Ruppert's trifluoromethyltrimethylsilane (TMSCF₃, 1984), enabling efficient −CF₃ introduction onto electron-deficient heterocycles . The synthesis of 5-trifluoromethylbenzimidazolone derivatives accelerated in the 1990s, driven by discoveries of their kinase modulation and ion channel activities, exemplified by compounds like NS004—a BK channel activator featuring the 5-CF₃ benzimidazolone core [7].
Table 2: Historical Milestones in Benzimidazolone and Trifluoromethyl Chemistry
Year | Milestone | Significance |
---|---|---|
1872 | Isolation of 5,6-dimethylbenzimidazole | First identification of benzimidazole natural product |
1939 | Standardized synthesis via o-phenylenediamine-formic acid condensation | Reliable access to unsubstituted benzimidazolone core |
1984 | Discovery of TMSCF₃ (Ruppert reagent) | Enabled nucleophilic trifluoromethylation of carbonyls |
1990 | Development of Umemoto reagents | Pioneered electrophilic trifluoromethylation strategies |
1990s | Synthesis of NS004 (5-CF₃ benzimidazolone derivative) | Demonstrated ion channel modulation applications |
"The strategic fusion of the benzimidazolone pharmacophore with the trifluoromethyl group creates a synergistic molecular architecture that merges target engagement versatility with optimized drug-like properties." [5] [7]
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8